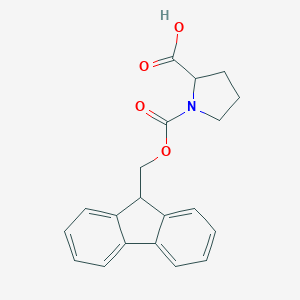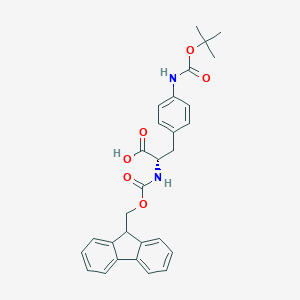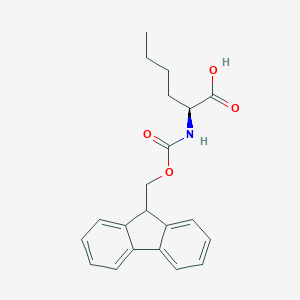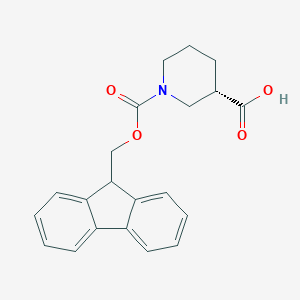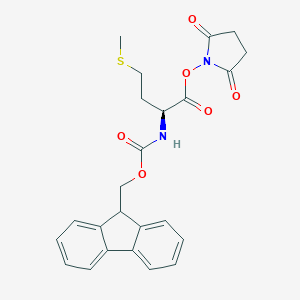
Fmoc-His(Boc)-OH
Overview
Description
Fmoc-His(Boc)-OH is a powerful and unique reagent used for coupling histidine into peptide sequences . It provides protection against epimerization, even at temperatures of 105 °C . It has been shown to undergo less enantiomerization during microwave-assisted peptide synthesis than the standard building block, Fmoc His(Trt)-OH .
Synthesis Analysis
Fmoc-His(Boc)-OH has been shown to undergo less enantiomerization during microwave-assisted peptide synthesis than the standard building block, Fmoc His(Trt)-OH . Coupling of Fmoc-His(Boc)-OH at 50 °C with DIPCI/Oxyma gave 0.18% epimerization against 6.85% for Fmoc-His(Trt)-OH .Molecular Structure Analysis
The atoms of the imidazole ring of histidine can be numbered in two different ways. Bachem as well as organic chemists designate the position of N-τ as 1 and the position of N-π as 3 .Chemical Reactions Analysis
Histidine’s susceptibility to epimerization is an intramolecular side reaction attributed to the lone pair electrons on the imidazole Nπ, which are in close proximity to the acidic alpha-carbon hydrogen . When the amino acid is activated, the lone pair electrons are sufficiently basic enough for deprotonation thus forming an achiral ester enolate .Physical And Chemical Properties Analysis
Fmoc-His(Boc)-OH has a molecular formula of C26H27N3O6 . It has a density of 1.32 g/cm3 . The pKa value is predicted to be 2.99±0.10 .Scientific Research Applications
Biocompatible Materials for Biomedical Applications
“Fmoc-His(Boc)-OH” is part of a class of compounds used to create peptide-based hydrogels (PHGs) . These hydrogels are biocompatible and have applications in biological, biomedical, and biotechnological fields. They can be used for drug delivery systems and as diagnostic tools for imaging .
Bio-organic Scaffolds through Self-assembly
The self-assembly properties of Fmoc-protected amino acids allow them to form various structures with unique properties. These structures serve as bio-organic scaffolds with diverse applications, including the creation of functional materials .
Bio-inspired Building Blocks
Fmoc-modified amino acids and short peptides, due to the hydrophobicity and aromaticity of the Fmoc moiety, exhibit self-assembly features. They are used as simple bio-inspired building blocks for various applications, leveraging their inherent potential to promote the association of building blocks .
Mechanism of Action
Target of Action
Fmoc-His(Boc)-OH is a modified amino acid used in peptide synthesis. The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
Fmoc-His(Boc)-OH interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis (SPPS). In this process, the Fmoc group acts as a temporary protecting group for the amino acid, preventing unwanted side reactions during the synthesis . The Boc group also serves as a protecting group for the imidazole side chain of histidine .
Biochemical Pathways
The use of Fmoc-His(Boc)-OH in peptide synthesis affects the biochemical pathways involved in protein formation. Specifically, it facilitates the formation of peptide bonds in a controlled manner, allowing for the synthesis of peptides with specific sequences . This can impact various downstream effects, depending on the function of the synthesized peptide.
Pharmacokinetics
The pharmacokinetics of Fmoc-His(Boc)-OH are largely determined by its use in peptide synthesisThe properties of the resulting peptide, including its bioavailability, would be influenced by the precise sequence and structure of the amino acids, which includes fmoc-his(boc)-oh .
Result of Action
The molecular and cellular effects of Fmoc-His(Boc)-OH’s action are seen in the resulting peptide that is synthesized. The specific effects would depend on the biological activity of the peptide. For example, peptides synthesized using Fmoc-His(Boc)-OH could have antimicrobial, therapeutic, or other biological activities .
Action Environment
The action, efficacy, and stability of Fmoc-His(Boc)-OH can be influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents. For instance, the Fmoc group is typically removed under basic conditions, which is a critical step in the peptide synthesis process . Additionally, the stability of the compound can be affected by factors such as light, heat, and moisture .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHPMMZWDWMKPD-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(Boc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



